REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].Cl.[CH3:11]O>>[Br:8][C:7]1[C:2]2[N:1]=[CH:11][O:9][C:3]=2[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1Br)O
|
Name
|
trimethylformate
|
Quantity
|
0.685 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a short path distillation apparatus
|
Type
|
DISTILLATION
|
Details
|
had finished distilling
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
the residue crystallized
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in diethyl ether (70 mL)
|
Type
|
WASH
|
Details
|
This solution was successively washed with 5% sodium hydroxide solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the solvents were removed by rotoevaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 20% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=C1N=CO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |